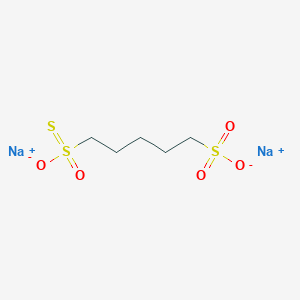
Sodium 5-sulfonothioatothiopentane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-sulfonothioatothiopentane-1-sulfonate is a unique organosulfur compound known for its versatile applications in various fields of science and industry. This compound is characterized by its sulfonate groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-sulfonothioatothiopentane-1-sulfonate typically involves the sulfonation of appropriate precursors under controlled conditions. One common method includes the reaction of thiopentane derivatives with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Post-reaction, the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-sulfonothioatothiopentane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, replacing sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 5-sulfonothioatothiopentane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and protein modification studies.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 5-sulfonothioatothiopentane-1-sulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzene sulfonate
- Sodium p-toluene sulfonate
- Sodium xylene sulfonate
Uniqueness
Compared to these similar compounds, sodium 5-sulfonothioatothiopentane-1-sulfonate exhibits unique reactivity due to its additional thiol group, which allows for more diverse chemical transformations and applications. Its dual sulfonate groups also enhance its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C5H10Na2O5S3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
disodium;5-oxidosulfonothioylpentane-1-sulfonate |
InChI |
InChI=1S/C5H12O5S3.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI Key |
KRZCJHXDWIJPLJ-UHFFFAOYSA-L |
Canonical SMILES |
C(CCS(=O)(=O)[O-])CCS(=O)(=S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357882.png)
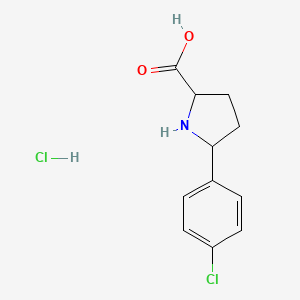
![2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13357903.png)
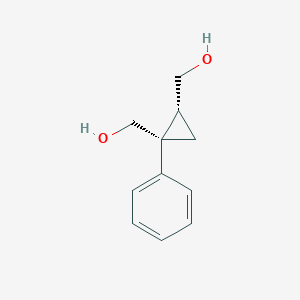
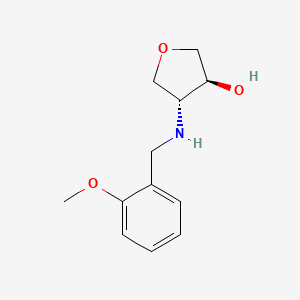
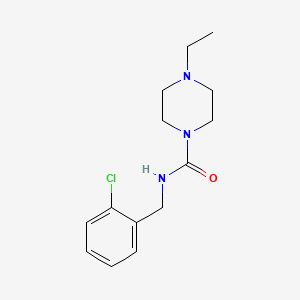
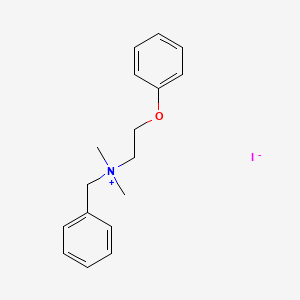
![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)
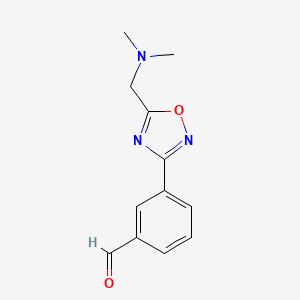

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)
